2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Description
Historical Context of Purine Derivatives in Drug Discovery
The therapeutic exploration of purines began with the identification of adenosine’s regulatory roles in cardiovascular and nervous systems in the mid-20th century. Early studies revealed that adenosine analogs could modulate neurotransmitter release, blood pressure, and immune responses through interactions with P1 (adenosine) and P2 (ATP) receptors. This foundational work catalyzed the development of purine-based agents, such as the antimetabolites 6-mercaptopurine and fludarabine, which revolutionized cancer chemotherapy by disrupting DNA synthesis in rapidly dividing cells.
The structural plasticity of the purine scaffold—comprising fused pyrimidine and imidazole rings—enables diverse chemical modifications. For instance, substitutions at the 6th position yielded antihyperuricemic agents like allopurinol, while 8-position modifications produced compounds with enhanced receptor specificity. The introduction of sulfur-containing groups, such as sulfanylacetamide, marked a pivotal shift toward improving metabolic stability and target affinity. These innovations are exemplified in 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide, which integrates a chlorobenzyl moiety for hydrophobic interactions and a sulfanylacetamide chain for hydrogen bonding.
Rational Design Principles for 8-Sulfanylacetamide-Substituted Purines
The rational design of 8-sulfanylacetamide purines hinges on three strategic considerations:
Position-Specific Substitutions : The 8th position of the purine ring offers a unique vector for functionalization, as modifications here minimize steric clashes with receptor binding pockets while enhancing electronic interactions. In the target compound, the 8-sulfanylacetamide group introduces a thioether linkage, which improves stability against enzymatic degradation compared to oxygen-based analogs.
Hydrophobic-Hydrophilic Balance : The 7-[(2-chlorophenyl)methyl] group provides lipophilicity, facilitating membrane penetration and interaction with hydrophobic receptor domains. Concurrently, the acetamide moiety at the 8th position introduces polarity, ensuring solubility and pharmacokinetic viability.
Conformational Restriction : Methylation at the 3rd position (N3) restricts rotational freedom, stabilizing the purine ring in a bioactive conformation. This modification is critical for maintaining high-affinity interactions with target proteins, as demonstrated in related 3-methylpurine derivatives.
Table 1: Key Structural Features and Their Functional Roles in 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
The synthesis of this compound typically involves sequential functionalization of a purine precursor. A common route begins with diaminomaleonitrile, which undergoes cyclization to form the purine core, followed by benzylation at the 7th position and thiolation at the 8th position. Recent advances in coupling reactions, such as palladium-catalyzed cross-coupling, have enabled efficient introduction of the sulfanylacetamide side chain.
Structure-activity relationship (SAR) studies highlight the necessity of the 2-chlorophenyl group for activity. Comparative analyses with 4-chloro analogs (e.g., CID 981747) reveal that ortho-substitution on the phenyl ring optimizes steric complementarity with target sites, likely enhancing binding affinity. Furthermore, the acetamide moiety’s hydrogen-bonding capacity is critical; replacement with methyl groups abolishes activity in analogous compounds.
Properties
IUPAC Name |
2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(15(18-12)25-7-10(17)22)6-8-4-2-3-5-9(8)16/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODCLAGALYDHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide typically involves multiple steps, starting with the preparation of the chlorophenylmethyl intermediate. This intermediate is then reacted with a purine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions such as temperature, time, and concentration of reagents are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving purine metabolism.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to the accumulation of specific metabolites. This inhibition can result in various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Long aliphatic chains (e.g., hexadecyl) increase molecular weight and lipophilicity, which may reduce solubility but improve tissue penetration .
- Unsaturated substituents (e.g., butenyl) may introduce stereochemical complexity, affecting metabolic stability .
Pharmacological Activity and Binding Interactions
Evidence from docking studies (Table 8 in ) highlights residues such as Tyr547, Glu206, and Trp629 as critical for ligand-receptor interactions in structurally related purine derivatives. While the target compound’s direct binding data are unavailable, its 2-chlorophenyl group may engage in halogen bonding with Tyr547 or π-stacking with Trp629, similar to sitagliptin analogs . In contrast:
- 3-Phenylpropyl derivatives (e.g., ) may exhibit enhanced affinity for residues like Glu205 or Glu206 due to extended aromatic systems.
Biological Activity
The compound 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a purine core with various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with molecular targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H14ClN5O3S , with a molecular weight of approximately 331.83 g/mol . The structure includes a chlorobenzyl group, which enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5O3S |
| Molecular Weight | 331.83 g/mol |
| IUPAC Name | 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide |
| CAS Number | 371206-30-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in nucleotide metabolism and cellular signaling pathways. The purine base may engage with nucleotide-binding sites, while the chlorobenzyl and sulfanyl groups could facilitate redox reactions or covalent bonding with proteins.
Key Mechanisms:
- Nucleotide Interaction : The purine structure allows binding to nucleotide receptors, potentially influencing metabolic pathways.
- Protein-Ligand Binding : The compound acts as a ligand in biochemical assays, modulating protein interactions.
- Redox Activity : The sulfanyl group may participate in redox reactions, impacting cellular oxidative stress responses.
Biological Activity Overview
Research indicates that compounds structurally related to 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide exhibit various biological activities, including anti-cancer properties and modulation of enzyme activities.
Notable Activities:
- Antiproliferative Effects : Studies suggest that similar purine derivatives can inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, making it a candidate for anti-cancer drug development.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-[7-[(2-Chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide.
- Anticancer Activity : In vitro studies have shown that purine derivatives can induce apoptosis in cancer cells by disrupting nucleotide metabolism .
- Enzyme Modulation : Research indicates that compounds with similar structures can inhibit key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical for DNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
